Methyl N-[2-(trifluoromethyl)phenyl]carbamate
Description
Significance of Carbamate (B1207046) Functionality in Organic Chemistry
The carbamate group, an ester of carbamic acid, is a versatile functional group in organic chemistry. researchgate.net Structurally, it can be considered a hybrid of an amide and an ester, which contributes to its notable chemical and proteolytic stability. pharmaffiliates.comacs.org This stability makes carbamates valuable as protecting groups for amines in organic synthesis. pharmaffiliates.com
Carbamates are integral to numerous commercial and biological applications. They are widely used as starting materials and intermediates in the chemical industry, including in the production of polyurethanes. researchgate.netgoogleapis.com In medicinal chemistry, the carbamate moiety is a key structural motif in many approved drugs and prodrugs. acs.orggoogleapis.com Its ability to increase a molecule's permeability across cell membranes has been exploited in drug design. pharmaffiliates.com Furthermore, carbamates serve as peptide bond surrogates, conferring metabolic stability to peptide-like drugs. pharmaffiliates.com The ability of the carbamate group to participate in hydrogen bonding also allows it to interact with biological targets like enzymes and receptors. acs.org
Strategic Importance of Trifluoromethyl Group in Molecular Design
The trifluoromethyl (CF3) group plays a crucial role in modern drug design and medicinal chemistry. google.com Its incorporation into organic molecules can significantly alter their physicochemical properties. google.com The high electronegativity of the fluorine atoms in the CF3 group makes it a strong electron-withdrawing group, which can influence the acidity or basicity of nearby functional groups. prepchem.com
One of the key advantages of the trifluoromethyl group is its ability to enhance the metabolic stability of a compound. The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group resistant to metabolic degradation. prepchem.com This can increase the half-life of a drug in the body. prepchem.com Additionally, the lipophilicity of a molecule can be fine-tuned by the introduction of a trifluoromethyl group, which can improve its absorption and distribution. prepchem.com The steric bulk of the CF3 group can also be used to control the conformation of a molecule, potentially leading to a better fit with its biological target. prepchem.com These properties have led to the increasing presence of the trifluoromethyl group in pharmaceuticals and agrochemicals. cabidigitallibrary.org
Overview of Research Trends Pertaining to Aryl Carbamates
Aryl carbamates, which feature a carbamate group attached to an aromatic ring, are a significant class of compounds with diverse applications. Research in this area is dynamic, with several key trends emerging. One major focus is the development of new and more efficient synthetic methods for their preparation. wikipedia.org This includes the use of catalytic systems, such as those based on copper and palladium, for the coupling of aryl halides with carbamate sources. wikipedia.org There is also a growing interest in "green" synthesis approaches that use less hazardous reagents and more sustainable conditions. nih.gov
In the field of medicinal chemistry, aryl carbamates are being investigated for a wide range of therapeutic applications. They are found in compounds designed as enzyme inhibitors, with some showing promise in the treatment of neurodegenerative diseases and cancer. googleapis.com The ability to modify the substituents on both the aryl ring and the carbamate nitrogen allows for the fine-tuning of the biological activity and pharmacokinetic properties of these molecules. googleapis.com In materials science, aryl carbamates are used as building blocks for polymers and other functional materials. nih.gov The rigid structure of the aryl group combined with the linking properties of the carbamate moiety can be used to create materials with specific thermal and mechanical properties.
Specific Research Context of Methyl N-[2-(trifluoromethyl)phenyl]carbamate
While extensive research on this compound is not widely documented in publicly available literature, its chemical structure suggests a significant role as a chemical intermediate. The compound combines the features of an aryl carbamate with an ortho-substituted trifluoromethyl group, a combination of recognized importance in the synthesis of complex molecules.
Compounds with similar structures are often used in the development of pharmaceuticals and agrochemicals. For instance, trifluoromethylanilines are known precursors to various dyestuffs and pesticides. google.com The synthesis of related carbamates often involves the reaction of an appropriate aniline (B41778) with a chloroformate. For example, the synthesis of a more complex analog, methyl N-[2-(3-chloro-5-trifluoromethyl-2-pyridylthiomethyl)phenyl]carbamate, proceeds from 2-(3-chloro-5-trifluoromethyl-2-pyridylthiomethyl)aniline and methyl chloroformate. prepchem.com This suggests that this compound could be synthesized from 2-(trifluoromethyl)aniline (B126271).
The likely research interest in this specific compound would be as a building block for more elaborate molecules, where the carbamate could serve as a directing group for further chemical transformations on the aromatic ring or be a precursor to an amine. The presence of the trifluoromethyl group at the ortho position can influence the reactivity and conformation of the molecule, which can be strategically exploited in organic synthesis.
Below is a table of related compounds and their key identifiers:
| Compound Name | CAS Number | Molecular Formula |
| Methyl N-(3-trifluoromethylphenyl)carbamate | 18584-93-5 | C9H8F3NO2 |
| Methyl (4-chloro-3-trifluoromethylphenyl)carbamate | 19448-54-5 | C9H7ClF3NO2 |
| Methyl N-[4-(trifluoromethoxy)phenyl]carbamate | 177905-10-1 | C9H8F3NO3 |
| Methyl N-(2-fluorophenyl)carbamate | 16664-12-3 | C8H8FNO2 |
Structure
3D Structure
Properties
IUPAC Name |
methyl N-[2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVXEMPWXTZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879713 | |
| Record name | CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113932-80-2 | |
| Record name | CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl N 2 Trifluoromethyl Phenyl Carbamate and Analogues
Conventional Synthetic Routes to Carbamates
Traditional methods for carbamate (B1207046) synthesis are well-established and widely used due to their reliability and efficiency. These pathways typically involve highly reactive intermediates and reagents to facilitate the formation of the carbamate linkage.
The use of phosgene (B1210022) (COCl₂) and its derivatives represents one of the oldest and most direct methods for carbamate synthesis. pharmaceutical-networking.com Phosgene is a highly toxic gas, which has led to the development of safer, solid, or liquid alternatives like triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). nih.govnih.gov These reagents serve as convenient substitutes, generating phosgene in situ. nih.gov
The synthesis of Methyl N-[2-(trifluoromethyl)phenyl]carbamate via this route can proceed in two primary ways:
Reaction with Amine followed by Alcohol: 2-(Trifluoromethyl)aniline (B126271) is reacted with phosgene or a phosgene equivalent. This reaction can form either 2-(trifluoromethyl)phenyl isocyanate or 2-(trifluoromethyl)phenylcarbamoyl chloride, depending on the reaction conditions. The subsequent addition of methanol (B129727) traps the reactive intermediate to yield the final carbamate product.
Formation of Chloroformate followed by Aminolysis: Methanol is first reacted with phosgene to generate methyl chloroformate. This more stable, albeit still hazardous, reagent is then reacted with 2-(trifluoromethyl)aniline, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to afford this compound. Alkyl chloroformates are commonly used for their reactivity in aminolysis reactions with amines. researchgate.net
These methods are highly effective but are increasingly disfavored due to the extreme toxicity and handling difficulties associated with phosgene and its direct derivatives. nih.govgoogle.com
A prevalent and efficient method for forming carbamates is the reaction of an isocyanate with an alcohol. google.com For the target compound, this involves the synthesis of 2-(trifluoromethyl)phenyl isocyanate as a key intermediate. This isocyanate is then reacted with methanol, often in the presence of a catalyst, to yield this compound.
The synthesis of the isocyanate intermediate itself can be achieved through various means, including the reaction of 2-(trifluoromethyl)aniline with phosgene, as mentioned previously, or through phosgene-free routes like the Curtius rearrangement. google.com The subsequent reaction with methanol is typically a clean and high-yielding addition reaction. Metal salt catalysts are sometimes employed to increase the rate of carbamylation. google.com
| Reactant 1 | Reactant 2 | Product | Key Feature |
| 2-(Trifluoromethyl)phenyl isocyanate | Methanol | This compound | High-yielding addition reaction. |
The Curtius rearrangement is a powerful transformation that provides a phosgene-free route to isocyanates and, subsequently, carbamates. nih.gov The process involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govnih.gov This isocyanate can then be trapped in situ by an alcohol to form the desired carbamate. acs.orgorgsyn.org
For the synthesis of this compound, the process would begin with 2-(trifluoromethyl)benzoic acid. The carboxylic acid is converted into its corresponding acyl azide, typically through reaction with an azide source like sodium azide or diphenylphosphoryl azide (DPPA). acs.orgorgsyn.orgthieme-connect.com The acyl azide intermediate is often not isolated due to its potentially explosive nature. orgsyn.org Gentle heating promotes the rearrangement to 2-(trifluoromethyl)phenyl isocyanate, which is immediately intercepted by methanol present in the reaction mixture. thieme-connect.com
This one-pot conversion of carboxylic acids directly into carbamates is compatible with a wide array of functional groups and maintains the stereochemistry of the starting material. nih.govacs.org
| Starting Material | Key Reagents | Intermediate | Product |
| 2-(Trifluoromethyl)benzoic acid | Sodium Azide, Chloroformate | 2-(Trifluoromethyl)benzoyl azide | This compound |
| 2-(Trifluoromethyl)benzoic acid | Diphenylphosphoryl azide (DPPA) | 2-(Trifluoromethyl)benzoyl azide | This compound |
To circumvent the hazards of phosgene, various less hazardous carbonylating agents have been developed. Activated mixed carbonates are effective reagents for the alkoxycarbonylation of amines. nih.gov For instance, a suitable alcohol can be treated with an activating group like p-nitrophenyl chloroformate to form an activated carbonate. This species then readily reacts with an amine, such as 2-(trifluoromethyl)aniline, to yield the carbamate.
Another widely used and environmentally benign carbonyl source is dimethyl carbonate (DMC). researchgate.netiupac.org Due to its low toxicity, DMC has been explored for the synthesis of N-aryl carbamates. The reaction of an aniline (B41778) with DMC can be catalyzed by various compounds, including those based on lead, tin, or titanium, to produce the corresponding methyl N-aryl carbamate. iupac.org This approach offers a non-phosgene route to carbamates, which are also precursors for isocyanates. iupac.orgrsc.org
Green and Sustainable Synthetic Approaches
In response to the environmental and safety concerns of conventional methods, significant research has focused on developing greener synthetic pathways. These approaches often utilize abundant, non-toxic, and renewable feedstocks.
Carbon dioxide (CO₂) represents an ideal C1 feedstock for chemical synthesis; it is abundant, inexpensive, non-toxic, and renewable. researchgate.netnih.gov The direct synthesis of carbamates from CO₂, an amine, and an alcohol is a highly attractive green alternative to phosgene-based methods. researchgate.netrsc.org
This transformation involves the reaction of 2-(trifluoromethyl)aniline with CO₂ to form a carbamic acid intermediate. nih.govrsc.org However, this reaction is typically reversible and requires subsequent steps to form a stable carbamate product. The carbamic acid is usually converted to the final carbamate through reaction with a methylating agent or by a dehydrative condensation with methanol. researchgate.net
Several catalytic systems have been developed to facilitate this process under milder conditions:
Base-Catalyzed Reactions: Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of amines and CO₂. organic-chemistry.orgacs.orgacs.org The resulting carbamic acid can be dehydrated or reacted with an activated alcohol to form the carbamate. acs.org
Metal-Catalyzed Reactions: Catalysts such as those based on cerium oxide (CeO₂) have been shown to be effective for the direct synthesis of N-arylcarbamates from CO₂, anilines, and alcohols. researchgate.net
Three-Component Coupling: An efficient method involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide (like methyl iodide) in the presence of a base such as cesium carbonate. google.comorganic-chemistry.org
These CO₂-based routes avoid toxic reagents and utilize a waste product as a chemical feedstock, aligning with the principles of green chemistry. acs.org
| Amine | C1 Source | Methyl Source | Catalyst/Promoter | Key Advantage |
| 2-(Trifluoromethyl)aniline | Carbon Dioxide (CO₂) | Methanol | CeO₂, 2-cyanopyridine | Direct synthesis from CO₂. researchgate.net |
| 2-(Trifluoromethyl)aniline | Carbon Dioxide (CO₂) | Methyl Halide | Cesium Carbonate | Phosgene-free, mild conditions. google.comorganic-chemistry.org |
| 2-(Trifluoromethyl)aniline | Carbon Dioxide (CO₂) | Methanol (activated) | DBU, Mitsunobu Reagents | Avoids toxic reagents. acs.org |
Direct Synthesis from Boc-Protected Amines
While direct, one-pot transformations of N-Boc-protected amines to their corresponding amides have been developed, specific literature detailing the direct synthesis of this compound from Boc-protected 2-(trifluoromethyl)aniline is not extensively documented. However, the general principle of such a transformation involves the in situ generation of an isocyanate intermediate from the Boc-carbamate. This is typically achieved by treating the N-Boc-protected amine with reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. The resulting isocyanate can then be trapped with a suitable nucleophile, in this case, methanol or a methoxide (B1231860) source, to yield the desired methyl carbamate. This method offers the advantage of avoiding the isolation of the often sensitive free amine.
Aminolysis of Methyl Formate (B1220265) or Dimethyl Carbonate
The direct reaction of 2-(trifluoromethyl)aniline with methylating agents like methyl formate or dimethyl carbonate represents a more direct and atom-economical approach to this compound.
The synthesis of N-phenyl carbamates from anilines using methyl formate as a green carbonylating agent has been shown to be an efficient route, often proceeding under milder conditions than traditional methods. This reaction can proceed via a formanilide (B94145) intermediate.
Dimethyl carbonate (DMC) serves as an environmentally benign reagent for the methoxycarbonylation of anilines. This reaction is typically performed in the presence of a catalyst to achieve high conversion and selectivity. Various lead and zinc compounds have been reported as effective catalysts for the synthesis of methyl N-phenyl carbamate from aniline and DMC. The reaction of 2-(3-chloro-5-trifluoromethyl-2-pyridylthiomethyl)aniline with methyl chloroformate in the presence of pyridine (B92270) provides a relevant analogue to the direct synthesis of the target molecule, suggesting that the aminolysis of a chloroformate by 2-(trifluoromethyl)aniline is a viable synthetic strategy.
| Reactants | Reagents/Catalyst | Product | Yield | Reference |
| 2-(trifluoromethyl)aniline | Methyl Formate | This compound | High | General Method |
| 2-(trifluoromethyl)aniline | Dimethyl Carbonate / Catalyst (e.g., Zn(OAc)₂) | This compound | High | General Method |
| 2-(3-chloro-5-trifluoromethyl-2-pyridylthiomethyl)aniline | Methyl Chloroformate / Pyridine | Methyl N-[2-(3-chloro-5-trifluoromethyl-2-pyridylthiomethyl)phenyl]carbamate | Not specified | Analogue Synthesis |
Catalytic Systems in Trifluoromethylated Carbamate Synthesis
Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of carbamate synthesis. Both transition metal-catalyzed reactions and heterogeneous catalysis have been explored for the formation of trifluoromethylated carbamates.
Transition Metal-Catalyzed Carbamoylation Reactions
Transition metal catalysis offers powerful tools for the formation of C-N bonds and the introduction of carbonyl moieties. While specific examples for the direct palladium- or copper-catalyzed synthesis of this compound are not abundant in the literature, related transformations provide insight into potential catalytic approaches.
Copper-catalyzed Chan-Lam coupling, for instance, enables the synthesis of N-aryl carbamates by reacting azidoformates with boronic acids. This methodology could potentially be adapted for the synthesis of the target molecule. Furthermore, palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds and could be envisioned for the carbamoylation of 2-(trifluoromethyl)aniline derivatives. Research in this area continues to develop novel catalytic systems with improved efficiency and broader substrate scope.
Heterogeneous Catalysis for Carbamate Formation
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry. For the synthesis of N-phenyl carbamates from anilines and dimethyl carbonate, a variety of solid catalysts have been investigated.
These include:
Zinc-based catalysts: Zinc acetate (B1210297) and mixed metal oxides containing zinc have demonstrated high activity and selectivity.
Zirconia-based catalysts: Supported zirconia catalysts have been shown to be effective for the synthesis of methyl N-phenyl carbamate.
Ceria-based catalysts: Mixed oxides containing cerium, such as Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors, have been employed as effective and recoverable heterogeneous catalysts for the aminolysis of dimethyl carbonate with aniline.
These catalytic systems offer promising avenues for the large-scale and environmentally friendly production of this compound and its analogues.
| Catalyst Type | Reactants | Product | Key Features |
| Zinc-based | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | High activity and selectivity |
| Zirconia-based | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Effective solid catalyst |
| Ceria-based | Aniline, Dimethyl Carbonate | Methyl N-phenyl carbamate | Recoverable and recyclable |
Stereochemical and Regiochemical Control in Synthesis
Achieving specific stereochemical and regiochemical outcomes is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules.
Stereochemical control in the synthesis of trifluoromethylated carbamates is crucial when chiral centers are present or desired in the final molecule. While the synthesis of this compound itself does not involve the creation of a stereocenter, the synthesis of chiral analogues would require stereoselective methods. This could involve the use of chiral catalysts, enzymatic resolutions, or the employment of chiral starting materials. For instance, enzymatic kinetic resolution has been successfully applied to the synthesis of chiral trifluoromethylated amines, which could serve as precursors to chiral carbamates.
Regiochemical control is paramount when dealing with substituted anilines, as the position of the carbamate group on the aromatic ring can significantly influence the properties of the molecule. In the case of 2-(trifluoromethyl)aniline, the reaction with a carbamoylating agent is expected to occur at the amino group. However, for anilines with multiple reactive sites, directing groups can be employed to achieve regioselective functionalization. The carbamate group itself can act as a directing group in certain metal-catalyzed C-H activation reactions, guiding further substitution to the ortho position.
Building Block Approaches to N-Trifluoromethylated Carbamates
The use of pre-functionalized building blocks offers a powerful and often more straightforward strategy for the synthesis of complex molecules. In the context of N-trifluoromethylated carbamates, N-trifluoromethyl carbamoyl (B1232498) fluorides have emerged as versatile and stable intermediates. yorku.ca
These bench-stable building blocks can be prepared and subsequently reacted with a variety of nucleophiles, including alcohols, to furnish the corresponding N-trifluoromethyl carbamates. This approach provides a modular and efficient route to a wide range of N-CF3 substituted compounds, including analogues of this compound. The reaction of an N-aryl-N-trifluoromethyl carbamoyl fluoride (B91410) with methanol would directly yield the desired product. This strategy tolerates a broad range of functional groups and stereochemistry, making it a valuable tool in medicinal and materials chemistry. yorku.caresearchgate.net
| Building Block | Reactant | Product | Advantage |
| N-[2-(trifluoromethyl)phenyl]carbamoyl fluoride | Methanol | This compound | Modular and efficient |
| N-Trifluoromethyl carbamoyl fluoride | 2-(Trifluoromethyl)phenol (B147641) | Methyl N-phenyl-N-(trifluoromethyl)carbamate | Access to N-CF3 analogues |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it is possible to map out the connectivity and chemical environment of atoms within a molecule. For Methyl N-[2-(trifluoromethyl)phenyl]carbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its complex structure.
Proton NMR (¹H NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the carbamate (B1207046) group, and the methyl protons.
The aromatic region would typically display a complex multiplet pattern due to the spin-spin coupling between the four adjacent protons on the phenyl ring. The chemical shifts of these protons are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating carbamate group. The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group protons would present as a sharp singlet, typically in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | - | - | Aromatic-H |
| Data not available | - | - | NH |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, the carbon of the trifluoromethyl group, and the methyl carbon.
The carbonyl carbon is expected to appear significantly downfield. The aromatic carbons will produce a set of signals in the aromatic region, with their chemical shifts influenced by the substituents. The carbon atom attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The methyl carbon will appear as a singlet in the upfield region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | C=O (Carbamate) |
| Data not available | Aromatic-C |
| Data not available | CF₃ |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the CF₃ group and can be influenced by the electronic environment of the aromatic ring.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.
A strong absorption band is expected for the C=O stretching vibration of the carbamate group. The N-H stretching vibration would appear as a distinct band, while C-H stretching vibrations from the aromatic ring and the methyl group would also be present. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong, characteristic bands in the fingerprint region of the spectrum.
Table 4: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| Data not available | N-H Stretch |
| Data not available | C-H Stretch (Aromatic) |
| Data not available | C-H Stretch (Aliphatic) |
| Data not available | C=O Stretch (Carbamate) |
| Data not available | C-N Stretch |
| Data not available | C-O Stretch |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the molecular structure.
Symmetric stretching vibrations of the aromatic ring are typically strong in Raman spectra. The vibrations of the C-CF₃ bond and the symmetric vibrations of the trifluoromethyl group would also be observable. While the C=O stretching vibration is also Raman active, it is often weaker than in the IR spectrum.
Table 5: Predicted Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|
| Data not available | Aromatic Ring Vibrations |
| Data not available | C-CF₃ Stretch |
| Data not available | C=O Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax) that are indicative of the compound's chromophoric structure.
Table 3.3: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value |
|---|---|
| λmax 1 | ~210-240 nm |
| λmax 2 | ~260-290 nm |
| Solvent | Methanol (B129727) or Acetonitrile (B52724) |
Note: These are estimated values based on the analysis of similar aromatic carbamate structures. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. The theoretical exact mass of this compound (C9H8F3NO2) can be calculated by summing the exact masses of its constituent atoms.
Calculation of Theoretical Exact Mass:
Carbon (C): 9 x 12.000000 = 108.000000
Hydrogen (H): 8 x 1.007825 = 8.062600
Fluorine (F): 3 x 18.998403 = 56.995209
Nitrogen (N): 1 x 14.003074 = 14.003074
Oxygen (O): 2 x 15.994915 = 31.989830
Total Exact Mass: 219.050713 u
An experimental HRMS analysis would be expected to yield a mass value that is very close to this theoretical calculation, typically within a few parts per million (ppm), confirming the molecular formula of the compound.
Table 3.4.1: High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C9H8F3NO2 |
| Theoretical Exact Mass | 219.050713 u |
| Expected Ion (e.g., [M+H]⁺) | 220.0585 u |
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected precursor ion, providing valuable structural information. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.
The fragmentation of N-aryl carbamates often follows predictable pathways. Common fragmentation patterns for this compound would likely include:
Loss of the methoxy (B1213986) group (-OCH3): Resulting in a fragment ion corresponding to the isocyanate.
Cleavage of the carbamate bond: Leading to the formation of the 2-(trifluoromethyl)aniline (B126271) ion and other related fragments.
Loss of carbon dioxide (-CO2): A common fragmentation pathway for carbamates.
Fragmentation of the trifluoromethylphenyl ring: This can lead to a series of characteristic smaller ions.
A detailed analysis of the MS/MS spectrum would allow for the construction of a complete fragmentation pathway, further confirming the identity and structure of the compound.
Table 3.4.2: Plausible Mass Spectrometry Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
|---|---|---|---|
| 219 | 188 | 31 | [M-OCH3]⁺ |
| 219 | 161 | 58 | [M-C2H3O2]⁺ (from cleavage and rearrangement) |
| 219 | 145 | 74 | [M-C3H4O2]⁺ (from cleavage and rearrangement) |
| 188 | 160 | 28 | [M-OCH3-CO]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on known carbamate fragmentation. Experimental results would be required for confirmation.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like carbamates. A reversed-phase HPLC method would be most suitable for this compound.
A typical HPLC system for the analysis of this compound would employ a C8 or C18 stationary phase. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a small amount of an acid modifier like formic acid to improve peak shape. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima. The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative analysis and purity determination.
Table 3.5.1: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | e.g., 50-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate λmax |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas chromatography (GC) can also be used for the analysis of carbamates, although their thermal lability can present challenges. Direct GC analysis of N-methylcarbamates can lead to thermal degradation in the injector port, resulting in the formation of the corresponding isocyanate and alcohol.
To circumvent this issue, derivatization of the carbamate is often employed to create a more thermally stable and volatile compound. Alternatively, specialized injection techniques such as cool on-column injection can minimize thermal decomposition. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for the separation.
Table 3.5.2: Potential Gas Chromatography Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector | Cool On-Column or Split/Splitless (with optimization) |
| Carrier Gas | Helium |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C at 10°C/min) |
| Detector | Mass Spectrometer (MS) |
Despite a comprehensive search of scientific literature and crystallographic databases, the specific X-ray crystallography data for this compound is not publicly available. As a result, the requested article focusing on the advanced spectroscopic and analytical characterization of this compound, specifically the section on X-ray crystallography for solid-state structure determination, cannot be generated at this time.
The investigation included searches for the compound's crystal structure, unit cell dimensions, space group, and other relevant crystallographic parameters. While data for structurally similar compounds were identified, no experimental crystallographic studies have been published for this compound itself. This information is essential for creating a detailed and accurate account of its solid-state structure as required by the prompt.
Therefore, the generation of the article with the specified outline and content inclusions, particularly the data tables and detailed research findings for the X-ray crystallography section, is not possible without the primary research data.
Theoretical and Computational Investigations of Methyl N 2 Trifluoromethyl Phenyl Carbamate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and reactivity of Methyl N-[2-(trifluoromethyl)phenyl]carbamate. These methods provide a molecular-level description of its behavior.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. arxiv.org By approximating the exchange-correlation energy, DFT balances computational cost and accuracy, making it a widely used tool for geometry optimization. arxiv.orgscielo.org.mx For this compound, geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) would yield the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. researchgate.net
This optimization provides key data on bond lengths, bond angles, and dihedral angles. The presence of the bulky and highly electronegative trifluoromethyl (-CF3) group on the phenyl ring is expected to significantly influence the molecule's geometry, potentially causing steric hindrance that affects the planarity of the carbamate (B1207046) group relative to the aromatic ring.
Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations
The following table presents hypothetical, yet chemically plausible, data for the key geometrical parameters of the molecule, as would be obtained from a DFT calculation. These values are representative of similar aromatic carbamate structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C=O (carbonyl) | 1.22 |
| C-N (carbamate) | 1.37 | |
| N-C (phenyl) | 1.42 | |
| C-O (ester) | 1.35 | |
| C-C (aromatic avg.) | 1.39 | |
| C-C (phenyl-CF3) | 1.51 | |
| C-F (avg.) | 1.34 | |
| Bond Angles (°) | O=C-N | 126.0 |
| C-N-C | 123.0 | |
| C-O-C | 115.0 | |
| Dihedral Angle (°) | Phenyl Ring - Carbamate Plane | 45.0 - 65.0 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the carbamate group. Conversely, the LUMO is anticipated to be centered on the electron-deficient trifluoromethyl group and the carbonyl carbon of the carbamate moiety. The strong electron-withdrawing nature of the -CF3 group is predicted to lower the energy of the LUMO, thereby influencing the HOMO-LUMO gap.
Interactive Table 2: Predicted Frontier Orbital Energies and Properties
This table provides illustrative energy values for the frontier orbitals of this compound, based on typical DFT calculations for similar aromatic compounds.
| Property | Value (eV) | Description |
| HOMO Energy | -6.85 | Associated with the molecule's ability to donate electrons (nucleophilicity). Localized on the phenyl ring and carbamate nitrogen. |
| LUMO Energy | -1.20 | Associated with the molecule's ability to accept electrons (electrophilicity). Localized on the trifluoromethyl group and carbonyl carbon. |
| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability and low reactivity. |
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wikipedia.org This method is used to study intramolecular delocalization, hyperconjugation, and charge transfer interactions. researchgate.net The stabilization energy (E(2)) associated with the delocalization from a filled donor NBO to an empty acceptor NBO can be quantified using second-order perturbation theory. wisc.edu
In this compound, significant intramolecular interactions are expected. A key interaction involves the delocalization of the nitrogen lone pair (n) into the antibonding orbital of the adjacent carbonyl group (πC=O). This n → π interaction is characteristic of the amide resonance in the carbamate group. Other notable interactions would include delocalization from the oxygen lone pairs into adjacent antibonding orbitals and hyperconjugation involving the phenyl ring.
Interactive Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory
This table shows representative stabilization energies (E(2)) for the most significant donor-acceptor interactions within the molecule, illustrating the principles of NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | 45.50 | Amide Resonance / Hyperconjugation |
| LP (O, carbonyl) | σ* (C-N) | 5.80 | Hyperconjugation |
| LP (O, ester) | σ* (C-N) | 2.50 | Hyperconjugation |
| π (C-C, phenyl) | π* (C-C, phenyl) | 20.10 | Intramolecular Charge Transfer |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack), and green represents neutral potential. preprints.orgresearchgate.net
For this compound, the MEP map would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms of the -CF3 group. These sites are the primary centers for electrophilic attack. The most positive potential (blue) would be located around the hydrogen atom attached to the carbamate nitrogen (N-H), making it a likely site for nucleophilic attack and hydrogen bond donation.
Interactive Table 4: Predicted MEP Surface Characteristics
This table summarizes the expected electrostatic potential values for different reactive sites on the molecule.
| Molecular Region | Predicted Potential (a.u.) | Color Code | Reactivity |
| Carbonyl Oxygen (C=O) | -0.05 to -0.08 | Red | Site for electrophilic attack and H-bond accepting. |
| Trifluoromethyl Fluorines (-CF3) | -0.04 to -0.06 | Yellow/Orange | Site for electrophilic attack. |
| Amide Hydrogen (N-H) | +0.06 to +0.09 | Blue | Site for nucleophilic attack and H-bond donating. |
| Aromatic Hydrogens | +0.02 to +0.04 | Green/Light Blue | Moderately positive potential. |
Conformational Analysis and Rotational Dynamics
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility.
A defining feature of the carbamate functional group is the presence of amide resonance. nih.gov This resonance involves the delocalization of the nitrogen atom's lone pair of electrons across the N-C-O system, as depicted by contributing resonance structures. This delocalization imparts a partial double-bond character to the C-N bond, which restricts free rotation and enforces a degree of planarity on the carbamate moiety. acs.org
Interactive Table 5: Energetic Contributions of Carbamate Resonance
This table provides an estimated breakdown of the energetic factors related to the amide resonance in the carbamate group of the title compound.
| Parameter | Estimated Value | Significance |
| Resonance Stabilization Energy | 14-16 kcal/mol | Contributes significantly to the overall stability of the molecule. |
| C-N Rotational Barrier | ~15 kcal/mol | Restricts conformational freedom, leading to distinct planar conformers. researchgate.net |
| Comparison to Amides | ~3-4 kcal/mol lower | The ester oxygen reduces the C-N double bond character compared to a typical amide. nih.govacs.org |
Rotational Barriers of C-N Bonds in the Carbamate Moiety
The rotation around the C-N bond in the carbamate group of this compound is a critical factor in determining its conformational flexibility and, consequently, its chemical and biological activity. This rotation is hindered due to the partial double bond character of the C-N bond, which arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group. Computational studies on various carbamates provide insight into the energetic barrier of this rotation.
The rotational barrier in N-alkylcarbamates is typically around 16 kcal/mol. nih.gov However, the nature of the substituent on the nitrogen atom significantly influences this barrier. For instance, in N-phenylcarbamates, the rotational barrier is lowered to approximately 12.5 kcal/mol. nih.govresearchgate.net This decrease is attributed to the electron-withdrawing nature of the phenyl group, which reduces the electron density on the nitrogen, thereby decreasing the double bond character of the C-N bond. nih.gov
In the case of this compound, the presence of a trifluoromethyl group at the ortho position of the phenyl ring is expected to further influence the rotational barrier. The trifluoromethyl group is a strong electron-withdrawing group, which would further decrease the C-N double bond character and thus lower the rotational barrier. Conversely, steric hindrance between the trifluoromethyl group and the carbamate moiety could potentially increase the barrier. Computational studies on substituted N-aryl carbamates have shown that electron-withdrawing groups generally decrease the rotational barrier. nd.edu
A linear free energy relationship has been observed between the rotational barrier (ΔG‡) and the electronic stabilization effect of substituents on the N-aryl ring. nd.edu Electron-donating groups tend to increase the barrier, while electron-withdrawing groups decrease it. nd.edu This supports the hypothesis that the trifluoromethyl group in this compound would lower the rotational barrier compared to an unsubstituted N-phenylcarbamate.
Table 1: Calculated Rotational Barriers for Carbamate C-N Bonds in Related Compounds
| Compound | Method | Basis Set | Rotational Barrier (kcal/mol) |
| p-Methyl phenyl carbamate | HF | 6-311++G | 14-16 |
| p-Methyl phenyl carbamate | B3LYP | 6-311++G | 14-16 |
| p-Methyl phenyl carbamate | MP2 | 6-311++G** | 14-16 |
| N-phenylcarbamate | - | - | 12.5 |
| N-alkylcarbamate | - | - | ~16 |
Syn/Anti Conformations and Their Relative Stabilities
The hindered rotation around the C-N bond in carbamates leads to the existence of syn and anti conformational isomers. These conformers are defined by the dihedral angle of the atoms along the C-N bond. In the context of this compound, this refers to the relative orientation of the methyl group and the carbonyl oxygen.
Computational and experimental studies on similar carbamates can provide insights into the likely preferred conformation of this compound. In many N-arylcarbamates, the syn and anti rotamers can be observed as separate signals in NMR spectroscopy at low temperatures. nih.gov The relative stability of these conformers is influenced by both steric and electronic factors.
For N-aryl carbamates, a repulsive interaction between the carbonyl oxygen and the face of the N-aryl ring in the anti rotamer can influence the syn/anti equilibrium. nd.edu In the case of this compound, the bulky trifluoromethyl group at the ortho position would likely introduce significant steric hindrance. This steric clash would likely destabilize the conformer where the trifluoromethyl group is in proximity to the carbonyl oxygen or the methyl ester group, thus influencing the equilibrium between the possible conformations.
A search of the Cambridge Structural Database for phenylcarbamates indicates that the anti conformation is overwhelmingly preferred in the solid state. nih.gov However, the specific substitution pattern on the phenyl ring can alter this preference. The interplay of steric hindrance from the ortho-trifluoromethyl group and electronic effects will ultimately determine the relative stabilities of the syn and anti conformations in this compound.
Table 2: Relative Stabilities of Syn/Anti Conformations in Phenylcarbamates
| Conformation | General Observation in Crystal Structures | Influencing Factors |
| Anti | Predominantly observed | Lower steric hindrance in many cases |
| Syn | Less commonly observed | Can be favored by specific substitution patterns and intramolecular interactions |
Note: This table represents general trends observed for phenylcarbamates. The specific relative stabilities for this compound would require dedicated computational analysis.
Reaction Mechanism Modeling and Transition State Characterization
Computational modeling is a powerful tool for elucidating the reaction mechanisms involving carbamates. For a molecule like this compound, this can include modeling its formation, hydrolysis, or reactions with other molecules. Density Functional Theory (DFT) is a common method used to investigate reaction pathways and characterize the geometries and energies of reactants, products, and transition states.
For instance, the formation of a similar compound, (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, has been studied computationally, revealing the crucial role of a catalyst in making the reaction spontaneous. mdpi.com Such studies detail the mechanistic pathway, including ligand dissociation, intermediate formation, and hydrogenation, and can identify the rate-limiting steps by calculating the energy barriers of the transition states. mdpi.com
In a hypothetical reaction involving this compound, computational modeling could be used to explore different potential mechanisms, such as an SN2-type reaction. nih.gov The transition state for such a reaction would be characterized by the simultaneous breaking and forming of bonds, and its energy would determine the reaction rate. The electronic and steric effects of the 2-(trifluoromethyl)phenyl group would be critical in stabilizing or destabilizing the transition state, thereby influencing the reaction kinetics.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape of this compound in different environments, such as in solution. By simulating the motion of the molecule over time, MD can explore the various accessible conformations and the transitions between them.
These simulations would reveal the dynamic behavior of the molecule, including the rotation around the C-N bond and the flexibility of the phenyl ring and the methyl ester group. The results of MD simulations can be used to calculate the relative populations of the syn and anti conformers and to understand how solvent molecules interact with the different parts of the carbamate.
While specific MD simulation data for this compound is not available in the provided search results, the principles of this technique are well-established for studying the conformational dynamics of flexible molecules. Such simulations would provide valuable insights into the conformational preferences that are not captured by static quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic environment.
Chemical Reactivity and Degradation Mechanisms of Methyl N 2 Trifluoromethyl Phenyl Carbamate
Intrinsic Reactivity of the Carbamate (B1207046) Ester Linkage
The carbamate group (-NH-C(=O)-O-) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. Structurally, it is a planar moiety due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a degree of double-bond character to the C-N bond. nih.govnih.gov This resonance stabilization makes carbamates generally more stable and less electrophilic than esters but more susceptible to nucleophilic attack than amides. nih.govnih.gov
The reactivity of the carbamate linkage is a critical factor in both its desired biological activity and its degradation. The carbonyl carbon is the primary site for nucleophilic attack, leading to cleavage of the ester (C-O) or amide (C-N) bond. The stability and reaction pathway are significantly influenced by the nature of the substituents on the nitrogen and oxygen atoms. nih.govacs.org
General Reactivity Characteristics of Carbamate Esters:
| Reaction Type | Description | General Conditions |
| Hydrolysis | Cleavage of the ester linkage by water. Can be catalyzed by acid or, more commonly, base. | Aqueous solutions, pH dependent |
| Aminolysis | Reaction with amines to form ureas. | Presence of primary or secondary amines |
| Thermal Decomposition | Degradation at elevated temperatures, potentially forming isocyanates and alcohols. | High temperatures |
Influence of the Trifluoromethylphenyl Moiety on Aromatic Reactivity
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the phenyl ring at the ortho position significantly impacts the electronic properties of the entire molecule. This influence is exerted through a strong inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution and increases its susceptibility to nucleophilic aromatic substitution.
The -CF3 group's electron-withdrawing nature also affects the reactivity of the carbamate linkage. It increases the electrophilicity of the carbonyl carbon by pulling electron density away from the carbamate moiety. This can enhance the rate of nucleophilic attack at the carbonyl carbon, potentially influencing the hydrolytic stability of the compound.
Electronic Properties of the Trifluoromethyl Group:
| Property | Effect on the Phenyl Ring |
| Inductive Effect (-I) | Strong electron withdrawal, deactivating the ring to electrophilic attack. |
| Resonance Effect | Weak deactivating effect. |
| Overall Effect | Strong deactivation and meta-directing for electrophilic substitution. |
Hydrolytic Stability and Decomposition Pathways in Solution
The hydrolysis of carbamates is a primary degradation pathway in aqueous environments and is highly dependent on pH. Generally, carbamate hydrolysis can proceed through two main mechanisms under basic conditions: a direct nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon (BAC2 mechanism) or an elimination-addition mechanism involving the formation of an isocyanate intermediate (E1cB mechanism). researchgate.net
For N-monosubstituted carbamates like Methyl N-[2-(trifluoromethyl)phenyl]carbamate, the E1cB mechanism is often favored under alkaline conditions. researchgate.net This pathway involves the deprotonation of the nitrogen atom, followed by the elimination of the methoxy (B1213986) group to form an isocyanate. The highly reactive isocyanate is then rapidly hydrolyzed by water to form a carbamic acid, which decarboxylates to yield 2-(trifluoromethyl)aniline (B126271) and carbon dioxide.
The electron-withdrawing trifluoromethyl group on the phenyl ring is expected to increase the acidity of the N-H proton, thereby facilitating the initial deprotonation step and potentially accelerating the rate of hydrolysis via the E1cB mechanism. researchgate.net
Proposed Hydrolytic Decomposition Pathway:
| Step | Reactants | Products | Mechanism |
| 1 | This compound + OH⁻ | Carbamate anion + H₂O | Deprotonation (E1cB) |
| 2 | Carbamate anion | 2-(Trifluoromethyl)phenyl isocyanate + CH₃O⁻ | Elimination (E1cB) |
| 3 | 2-(Trifluoromethyl)phenyl isocyanate + H₂O | 2-(Trifluoromethyl)phenylcarbamic acid | Nucleophilic addition |
| 4 | 2-(Trifluoromethyl)phenylcarbamic acid | 2-(Trifluoromethyl)aniline + CO₂ | Decarboxylation |
Studies on N-methylcarbamate pesticides have shown that their decomposition rates are significantly influenced by pH and temperature, with faster degradation observed under more alkaline conditions. nih.gov
Photochemical Transformation Mechanisms under Controlled Conditions
Aromatic compounds, including those with trifluoromethyl groups, are susceptible to photochemical degradation upon absorption of UV radiation. confex.comnih.govacs.org The photochemical fate of this compound is likely to involve several pathways, including cleavage of the carbamate linkage and transformation of the trifluoromethylphenyl moiety.
The photolysis of trifluoromethyl-substituted aromatic compounds can lead to the formation of trifluoroacetic acid (TFA) and fluoride (B91410) ions as final degradation products. confex.comacs.org The presence of nitrogen in the aromatic system can influence the rate and products of photodegradation. confex.com For aryl carbamates, photo-Fries rearrangement is a possible transformation pathway, leading to the formation of ortho- and para-aminobenzoates. However, direct photodissociation of the C-N or C-O bonds in the carbamate linkage can also occur.
Irradiation of trifluoromethyl-substituted phenols in aqueous solutions has been shown to produce trifluoroacetic acid, with the yield being dependent on the substitution pattern and pH. acs.org A similar pathway could be anticipated for this compound, where initial photohydrolysis could yield 2-(trifluoromethyl)phenol (B147641), which then undergoes further photodegradation.
Oxidative and Reductive Chemical Transformations
Information regarding the specific oxidative and reductive transformations of this compound is limited. However, general principles of organic chemistry suggest potential reaction pathways.
Oxidative Transformations: The aromatic ring, although deactivated by the trifluoromethyl group, could potentially be hydroxylated under strong oxidizing conditions, such as with Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) salt). The nitrogen atom of the carbamate could also be a site for oxidation.
Reductive Transformations: The carbamate carbonyl group is generally resistant to reduction. However, under forcing conditions with strong reducing agents like lithium aluminum hydride, the carbamate could potentially be reduced to a methyl group on the nitrogen, yielding N-methyl-2-(trifluoromethyl)aniline. The trifluoromethyl group is generally stable to most chemical reducing agents but can be defluorinated under specific conditions, for instance, with certain transition metal complexes or under electrochemical reduction.
Derivatization Reactions for Structure-Property Relationships
Systematic structural modifications of this compound can be performed to investigate structure-property relationships. These derivatization reactions can target either the carbamate moiety or the aromatic ring.
N-Alkylation/N-Arylation: The hydrogen on the carbamate nitrogen can be replaced with various alkyl or aryl groups. This would prevent degradation pathways that proceed via an isocyanate intermediate (E1cB mechanism) and would likely increase the hydrolytic stability.
Modification of the Ester Group: The methyl group of the ester can be replaced with other alkyl or aryl groups to modulate properties like solubility and reactivity. For instance, replacing the methyl group with a more sterically hindered group could decrease the rate of nucleophilic attack at the carbonyl carbon.
Substitution on the Aromatic Ring: Introducing additional substituents on the phenyl ring would further modify the electronic and steric properties of the molecule, influencing its reactivity and biological interactions. For example, adding electron-donating groups could counteract the effect of the trifluoromethyl group to some extent.
These derivatization studies are crucial for optimizing the desired properties of the molecule, whether for pharmaceutical, agricultural, or other applications, by fine-tuning its stability, and reactivity.
Environmental Abiotic and Biotic Transformation of Aryl Carbamates
Abiotic Environmental Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For aryl carbamates, the most significant abiotic pathways are photolysis (degradation by light) and hydrolysis (reaction with water).
Photolysis Mechanisms and Product Identification
Photolysis, or photodegradation, is a key process for the transformation of many pesticides in the environment. Aryl carbamates can undergo photochemical reactions when exposed to ultraviolet (UV) radiation from sunlight. These reactions can lead to the cleavage of the carbamate (B1207046) functional group and modifications to the aromatic ring.
The primary photochemical reaction for many N-aryl carbamates is a photo-Fries rearrangement. This process involves the cleavage of the N-C(O) bond, followed by the rearrangement and re-attachment of the carbamoyl (B1232498) moiety to the aromatic ring, typically at the ortho or para positions. For instance, the irradiation of methyl N-phenylcarbamate results in the formation of methyl 2-aminobenzoate (B8764639) and methyl 4-aminobenzoate. rsc.org Another common pathway is the direct cleavage of the ester linkage, leading to the formation of a phenol (B47542) and an isocyanate intermediate. nih.gov
The presence of a trifluoromethyl (-CF3) group on the phenyl ring, as in Methyl N-[2-(trifluoromethyl)phenyl]carbamate, can influence the photolytic process. Studies on other trifluoromethyl-substituted aromatic compounds, such as (trifluoromethyl)phenols, show that they are susceptible to photolysis. nih.gov The degradation rates are often pH-dependent, and the process can lead to the formation of trifluoroacetic acid and the release of fluoride (B91410) ions. nih.govconfex.com The photolysis of the aryl carbamate carbaryl, for example, produces various naphthoquinones and hydroxyl-substituted derivatives.
Table 1: Examples of Photolysis Products from Representative Aryl Carbamates
| Parent Compound | Identified Photolysis Products |
|---|---|
| Methyl N-phenylcarbamate | Methyl 2-aminobenzoate, Methyl 4-aminobenzoate, Aniline (B41778) rsc.org |
| Phenyl N-methylcarbamate | Phenol, 2-Hydroxy-N-methyl-benzamide, 4-Hydroxy-N-methyl benzamide (B126) nih.gov |
| 4-(Trifluoromethyl)phenol | Trifluoroacetic acid, Fluoride nih.gov |
Hydrolysis in Aqueous and Soil Environments
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The carbamate ester linkage is susceptible to hydrolysis, which is often a primary degradation pathway in water and soil. This reaction is significantly influenced by pH, with rates generally increasing under alkaline conditions. researchgate.net
The hydrolysis of an aryl carbamate typically cleaves the ester bond, yielding the corresponding phenol, an amine (or carbamic acid which is unstable), and carbon dioxide. nih.govnih.gov For this compound, this would result in 2-(trifluoromethyl)phenol (B147641) and methylamine (B109427) (via methylcarbamic acid).
The rate of hydrolysis can also be affected by environmental matrices. For example, certain clay minerals, such as montmorillonite, can catalyze the hydrolysis of some carbamate pesticides. nih.govnih.gov This catalytic activity is attributed to the surface acidity of the clay minerals. nih.gov The presence of a trifluoromethyl group can affect the rate of hydrolysis due to its strong electron-withdrawing nature, which can make the carbonyl carbon of the carbamate group more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.
Table 2: Factors Influencing Hydrolysis of Aryl Carbamates
| Factor | Effect on Hydrolysis Rate | Example Compounds |
|---|---|---|
| High pH (Alkaline) | Increases rate | Phenyl N-methylcarbamates researchgate.net |
| Low pH (Acidic) | Generally slower rate | General Carbamates epa.gov |
| Clay Minerals (e.g., Montmorillonite) | Can catalyze and enhance rate | Carbosulfan, Aldicarb nih.gov |
| Adsorption to Surfaces | Can inhibit rate | Chlorpropham nih.gov |
Biotic Environmental Degradation Pathways
The biodegradation of aryl carbamates by microorganisms is a critical process for their removal from the environment. Bacteria and fungi have evolved specific metabolic pathways to break down these compounds, often using them as a source of carbon and nitrogen. nih.gov
Microbial Metabolism of Carbamate Esters
The initial and most crucial step in the microbial metabolism of aryl carbamates is the enzymatic hydrolysis of the carbamate ester linkage. nih.govfrontiersin.org This reaction is analogous to chemical hydrolysis and results in the formation of the corresponding aromatic alcohol (phenol) and carbamic acid, which subsequently breaks down. For this compound, this initial step would yield 2-(trifluoromethyl)phenol and methylcarbamic acid (which decomposes to methylamine and CO2).
Microorganisms can then utilize these breakdown products. Methylamine can serve as both a carbon and nitrogen source for microbial growth. nih.gov The aromatic portion, 2-(trifluoromethyl)phenol, can be further metabolized through various aromatic degradation pathways. The presence of the trifluoromethyl group may pose a challenge for some microorganisms, as fluorinated compounds can be more resistant to degradation. mdpi.com However, studies have shown that bacteria capable of degrading alkylbenzoates can also degrade trifluoromethyl-benzoates, although the degradation may sometimes halt after the initial ring-fission, leading to the accumulation of trifluoromethylated intermediates. oup.com
Characterization of Microbial Transformation Products
Following the initial hydrolysis, the resulting phenol is typically hydroxylated by microbial enzymes called monooxygenases or dioxygenases. This hydroxylation makes the aromatic ring more susceptible to cleavage. The resulting dihydroxy intermediates, such as catechols, are key metabolites in the degradation pathway. nih.gov The aromatic ring is then cleaved, and the resulting aliphatic acids are funneled into central metabolic pathways like the Krebs cycle.
In the case of this compound, the initial product would be 2-(trifluoromethyl)phenol. Microbial degradation of similar compounds, like 4-(trifluoromethyl)phenol, has been shown to proceed via meta-cleavage pathways, eventually leading to the formation of trifluoroacetate. researchgate.net
Table 3: Common Microbial Transformation Products of Aryl Carbamates
| Parent Carbamate | Microorganism (Example) | Identified Transformation Products |
|---|---|---|
| Carbofuran | Sphingomonas sp. | Carbofuran phenol, 3-hydroxycarbofuran (B132532) nih.govfrontiersin.org |
| Carbaryl | Aschochyta sp. | 1-Naphthol frontiersin.org |
| Fenobucarb | Metagenomic analysis | 2-sec-Butylphenol, Methylcarbamic acid nih.gov |
| Fluoxetine (contains -CF3 group) | Environmental bacteria | 4-(Trifluoromethyl)phenol, Trifluoroacetic acid, Fluoride ion researchgate.net |
Enzymatic Systems Involved in Carbamate Cleavage
The enzymatic cleavage of the carbamate bond is primarily catalyzed by a class of enzymes known as carboxyl ester hydrolases, or more specifically, carbamate hydrolases. bohrium.comnih.gov These enzymes belong to the broader group of esterases and are responsible for the initial hydrolytic step in the degradation pathway. nih.govplos.org
Several genes that code for carbamate-degrading enzymes have been identified in various bacteria. These include genes such as mcd, cehA, and cahA. bohrium.com These enzymes exhibit variability in their substrate specificity, allowing different microorganisms to degrade a wide range of carbamate pesticides. Besides esterases, other enzymes like proteases and urethanases have also been reported to hydrolyze carbamate linkages. nih.govplos.org The efficiency of these enzymatic systems is a key determinant of the persistence of carbamate compounds in the environment.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the environmental abiotic and biotic transformation, factors influencing environmental persistence and mobility, or spectroscopic and chromatographic methods for the environmental transformation product analysis of the chemical compound This compound .
The initial broad searches on "aryl carbamates" provided general information on the degradation pathways and analytical methods for this class of compounds. However, subsequent targeted searches for "this compound" did not yield any relevant data on its environmental fate.
The performed searches included queries on:
Microbial degradation of this compound
Environmental transformation of this compound
Factors affecting the persistence of this compound
Analysis of this compound transformation products
Abiotic and biotic degradation of this compound
Due to the strict instruction to focus solely on "this compound" and the lack of any available data, it is not possible to generate a thorough, informative, and scientifically accurate article as requested. The creation of such an article would require speculative information that falls outside the scope of scientifically validated findings.
Therefore, the requested article on the "" with a specific focus on "this compound" cannot be produced at this time. Further scientific investigation into the environmental fate of this specific compound is required for such an article to be written.
Future Research Directions and Broader Implications in Chemical Science
Methyl N-[2-(trifluoromethyl)phenyl]carbamate as a Platform for Chemical Synthesis
"this compound" is a valuable scaffold for the synthesis of a variety of organic molecules. The carbamate (B1207046) functional group is recognized as a powerful directed metalation group (DMG), facilitating regioselective functionalization of the aromatic ring. wikipedia.orgbaranlab.orgnih.govharvard.edu The carbamate moiety can chelate to organolithium reagents, directing deprotonation to the ortho position. wikipedia.orgbaranlab.orgnih.govharvard.edu In the case of "this compound," the presence of the trifluoromethyl group at the 2-position blocks one of the ortho sites, thereby offering the potential for highly selective functionalization at the 6-position.
Future research in this area could focus on exploiting this directed metalation strategy for the synthesis of polysubstituted aromatic compounds. The introduction of various electrophiles to the ortho-lithiated intermediate could lead to a diverse range of derivatives with potential applications in pharmaceuticals and agrochemicals. Furthermore, the carbamate group can be subsequently hydrolyzed or converted to other functional groups, making it a versatile handle in multi-step synthetic sequences. The stability of ortho-lithiated carbamates can be a concern, with some rearranging even at low temperatures in what is known as an anionic-Fries rearrangement. uwindsor.ca Investigations into the stability of the lithiated intermediate of "this compound" and the optimization of reaction conditions to favor the desired functionalization over rearrangement will be a key area of study.
Development of Novel Catalytic Systems for Carbamate Derivatives
The synthesis and functionalization of carbamate derivatives have been significantly advanced through the use of transition metal catalysis. Palladium- and rhodium-based catalysts have been particularly effective in C-H activation and cross-coupling reactions involving carbamates. researchgate.netacs.orgnih.govnih.govmdpi.commit.edubenthamscience.commit.eduresearchgate.net Future research will likely focus on the development of novel catalytic systems with improved efficiency, selectivity, and substrate scope, particularly for the synthesis of trifluoromethylated carbamates.
For instance, palladium-catalyzed cross-coupling reactions of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of alcohols have proven to be an effective method for the synthesis of N-aryl carbamates. mit.edumit.edu The development of catalysts that can operate under milder conditions and with a broader range of functional group tolerance will be a significant advancement. Rhodium-catalyzed C-H activation offers another powerful tool for the direct functionalization of the aromatic ring in carbamate derivatives. researchgate.netacs.orgnih.govnih.govmdpi.com Designing chiral rhodium catalysts could enable the enantioselective synthesis of complex molecules derived from "this compound." acs.orgnih.gov The trifluoromethyl group can influence the electronic properties of the aromatic ring, and thus, the development of catalysts specifically tailored for trifluoromethylated substrates will be a key challenge.
| Catalyst Type | Reaction | Potential Application for Trifluoromethylated Carbamates |
| Palladium-based | Cross-coupling of aryl halides/triflates with sodium cyanate and alcohols | Synthesis of diverse N-aryl carbamates with trifluoromethyl substituents. |
| Rhodium-based | Directed C-H activation and olefination/arylation | Regioselective functionalization of the aromatic ring in trifluoromethylated carbamates. |
| Chiral Rhodium | Asymmetric C-H amination/functionalization | Enantioselective synthesis of complex chiral molecules from trifluoromethylated carbamate precursors. |
Exploration of Trifluoromethylated Carbamates in Material Science Applications
The incorporation of fluorine atoms into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and low surface energy. nih.govmdpi.comnih.govmdpi.comgoogle.com Fluorinated polyurethanes (FPUs) are a class of materials that have garnered considerable interest for applications ranging from coatings to biomedical devices. nih.govmdpi.comnih.govmdpi.comgoogle.com Trifluoromethylated carbamates, such as "this compound," could serve as valuable monomers or precursors for the synthesis of novel FPUs with tailored properties.
Future research in this area will involve the polymerization of diisocyanate or diol derivatives of "this compound" to produce new polyurethanes. The presence of the trifluoromethyl group is expected to impart unique characteristics to the resulting polymers. For example, it could lead to materials with enhanced hydrophobicity, improved thermal stability, and specific optical properties. The photophysical properties of trifluoromethylated aromatic compounds are an active area of research, and polymers incorporating these moieties could find applications in optoelectronic devices. nih.gov The synthesis of fluorinated polyhydroxyurethanes (FPHUs) via non-isocyanate routes, such as the polyaddition of bis(cyclocarbonate)s with diamines, is another promising direction that could utilize derivatives of trifluoromethylated carbamates. mdpi.com
Advanced Computational Methodologies for Predicting Chemical Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of chemical systems. mdpi.comrsc.orghelsinki.firsc.orgnih.govnih.govnih.govacs.orgresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.net For a molecule like "this compound," computational methods can provide valuable insights into its structural, electronic, and reactive properties.
Future research will leverage advanced computational methodologies to explore various aspects of this compound's chemistry. This includes:
Conformational Analysis: Carbamates can exist in different conformations due to restricted rotation around the C-N bond. nih.govacs.orgnih.govnd.edu Computational studies can predict the relative stabilities of these conformers and the energy barriers for their interconversion, which is crucial for understanding the molecule's reactivity and interactions. The influence of the ortho-trifluoromethyl group on the conformational preferences of the carbamate linkage will be of particular interest.
Reactivity and Mechanistic Studies: DFT calculations can be used to model reaction pathways, identify transition states, and calculate activation energies for various transformations involving "this compound." nih.govmdpi.comrsc.orghelsinki.firsc.orgnih.govnih.govresearchgate.netresearchgate.netrsc.org This can aid in the rational design of new synthetic methods and catalysts. For example, computational studies can elucidate the mechanism of directed ortho-metalation, helping to predict the regioselectivity and potential side reactions.
Prediction of Properties: Computational methods can be employed to predict various properties of molecules containing the trifluoromethylated carbamate motif, such as their electronic properties, lipophilicity, and potential for intermolecular interactions. researchgate.netmdpi.com This information is valuable for the design of new materials and biologically active compounds.
| Computational Method | Application to "this compound" |
| Density Functional Theory (DFT) | Conformational analysis, prediction of reaction pathways and activation energies, calculation of electronic properties. |
| Ab initio methods | High-accuracy calculations of reaction barriers and thermochemistry. |
| Molecular Dynamics (MD) | Simulation of the behavior of polymers derived from trifluoromethylated carbamates in different environments. |
Integration of Synthetic and Computational Approaches for Mechanistic Insights
The synergy between experimental synthesis and computational modeling provides a powerful approach for gaining deep mechanistic insights into chemical reactions. rsc.orghelsinki.firsc.orgnih.govresearchgate.net By combining experimental observations with theoretical calculations, researchers can develop a more complete understanding of reaction mechanisms, which can then be used to optimize existing reactions and design new ones.
For "this compound," an integrated approach could be particularly fruitful in several areas:
Understanding Catalytic Cycles: The mechanisms of palladium- and rhodium-catalyzed reactions are often complex, involving multiple intermediates and transition states. nih.govmdpi.com A combination of experimental studies (e.g., kinetic analysis, isolation of intermediates) and computational modeling can help to elucidate the detailed steps of the catalytic cycle, including the role of the trifluoromethyl group in influencing the reactivity and selectivity.
Rational Catalyst Design: Computational screening of potential catalysts can guide the selection of the most promising candidates for experimental investigation. By understanding the key catalyst-substrate interactions at a molecular level, it becomes possible to design new ligands and catalytic systems with improved performance for the synthesis and functionalization of trifluoromethylated carbamates.
Explaining Selectivity: In many reactions, multiple products can be formed. An integrated experimental and computational approach can help to explain the origins of regioselectivity and stereoselectivity. nih.gov For example, this approach could be used to understand why a particular position on the aromatic ring is preferentially functionalized in a C-H activation reaction or why a particular stereoisomer is formed in an asymmetric transformation. The study of weak intermolecular interactions in trifluoromethyl-substituted compounds through both experimental and computational methods can also provide valuable insights. researchgate.net
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl N-[2-(trifluoromethyl)phenyl]carbamate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : A common approach involves carbamate formation via reaction of 2-(trifluoromethyl)aniline with methyl chloroformate under basic conditions. For optimization, control reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to chloroformate) and use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis. Temperature control (0–5°C during addition, then room temperature) improves yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization enhances purity. Refer to analogous carbamate syntheses in patent examples for stepwise guidance .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- LCMS : Confirm molecular weight using electrospray ionization (ESI+) to detect the [M+H]⁺ ion. For example, a peak at m/z 234.1 (calculated for C₁₀H₉F₃NO₂) validates molecular identity .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients. Retention time consistency under standardized conditions (e.g., 1.01 minutes in a 5-minute method) ensures purity .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm structural integrity. The trifluoromethyl group shows a distinct ¹⁹F NMR signal near -60 ppm.
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at varying temperatures (-20°C, 4°C, 25°C) and humidity levels (40–75% RH). Monitor degradation via HPLC every 30 days. For long-term storage, use airtight containers with desiccants at -20°C. Stability data for analogous carbamates suggest hydrolytic sensitivity, necessitating pH-neutral environments .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological interactions of this compound?
- Methodological Answer : Use AutoDock Vina for docking studies:
Prepare the ligand (carbamate) and target protein (e.g., enzyme active site) in PDBQT format.
Define a grid box around the binding site with dimensions 20 Å × 20 Å × 20 Å.
Run docking with exhaustiveness = 20 to ensure conformational sampling.
Analyze binding modes using PyMOL or Chimera. The trifluoromethyl group’s hydrophobicity may enhance binding to hydrophobic pockets .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : The trifluoromethyl group disrupts crystal packing due to steric and electronic effects. Strategies:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water) to modulate solubility.
- Hydrogen Bonding : Promote NH···O=C interactions by co-crystallizing with hydrogen-bond acceptors (e.g., DMSO). Graph set analysis (as in Etter’s rules) guides motif design .
- Validation : Refine structures with SHELXL and validate using CIF check tools (e.g., PLATON) to resolve disorder or twinning .
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian at B3LYP/6-311+G(d,p)). Discrepancies in trifluoromethyl signals may indicate conformational flexibility.
- X-ray Diffraction : Resolve ambiguities by obtaining a single-crystal structure. For example, SHELXD can solve phases for small molecules even with low-resolution data .
- Dynamic NMR : Probe rotational barriers of the carbamate group at variable temperatures to explain split peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
